1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxolan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with oxolan-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 3-Methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine
- 1-[(Oxolan-3-yl)methyl]-1H-pyrazol-3-amine
Comparison: 1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-methyl-5-(oxolan-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-9(10)5-8(11-12)4-7-2-3-13-6-7/h5,7H,2-4,6,10H2,1H3 |
InChI Key |
IXKXIPIIUWXOBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)CC2CCOC2)N |
Origin of Product |
United States |
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